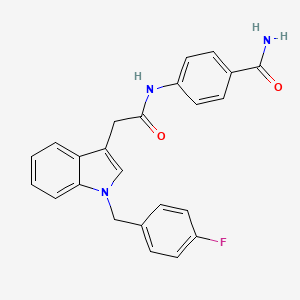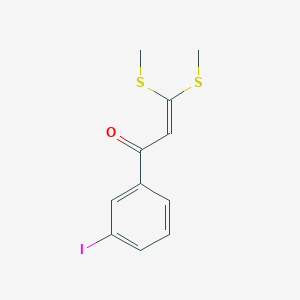
1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl group would consist of a phenyl ring (a six-membered ring of carbon atoms) with an iodine atom attached. The propenone group would contain a carbon-carbon double bond adjacent to a carbonyl group (a carbon atom double-bonded to an oxygen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its density, boiling point, refractive index, and solubility. These properties are determined by the compound’s molecular structure. Unfortunately, specific physical and chemical properties for this exact compound are not provided in the searched resources .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Preparation of Kinetically Stabilized Derivatives : Compounds carrying the methylsulfanyl group, akin to "1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one," have been utilized in the preparation of kinetically stabilized phosphaethene derivatives. This involves complex reactions leading to the formation of novel organic structures with potential applications in catalysis and material science (Ito, Kimura, & Yoshifuji, 2003).
Material Science
- Self-Healing Elastomers : Aromatic disulfide metathesis, involving the bis(methylsulfanyl) group, has been employed in the creation of self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without the need for catalysts, indicating their potential for self-repairing materials applications (Rekondo et al., 2014).
Molecular Interactions and Assembly
- Heterodimeric Capsule Formation : Tetrakis(4-hydroxyphenyl)-cavitand and tetra(4-pyridyl)-cavitand self-assemble into heterodimeric capsules via hydrogen bonding. The orientational isomerism exhibited by unsymmetrical guests within these capsules underscores the potential for designing molecular recognition and encapsulation systems, showcasing the role of precisely designed molecular frameworks in directing assembly and interaction (Kobayashi et al., 2007).
Advanced Polymers
- High-Performance Polyimides : Compounds with thiophenyl-substituted benzidines, which share structural motifs with "this compound," have been synthesized for the development of transparent polyimides. These materials exhibit high refractive indices and small birefringences along with good thermomechanical stabilities, making them suitable for optoelectronic applications (Tapaswi et al., 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, specific safety and hazard information for “1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one” was not found in the searched resources .
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential as a pharmaceutical or industrial chemical .
Propriétés
IUPAC Name |
1-(3-iodophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVEOVZBXYAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)
![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)
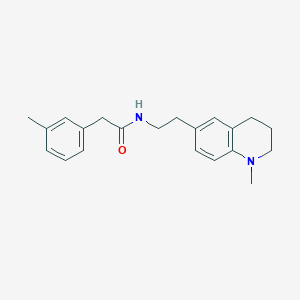
![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
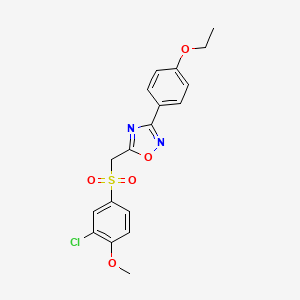
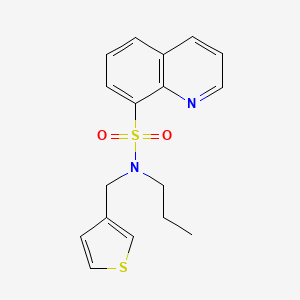
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)
